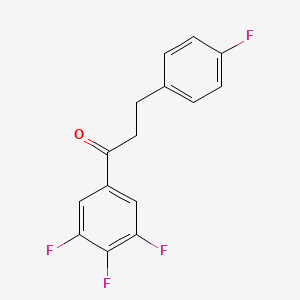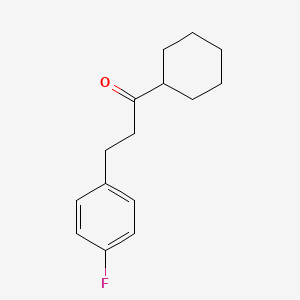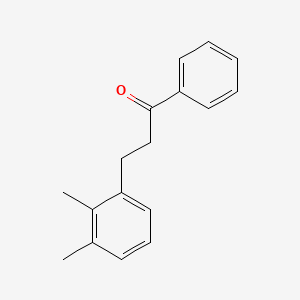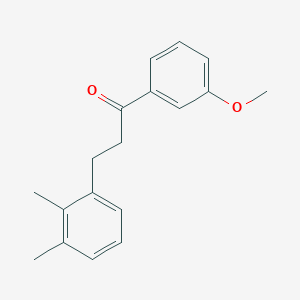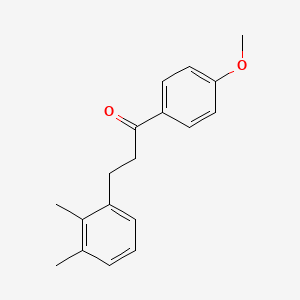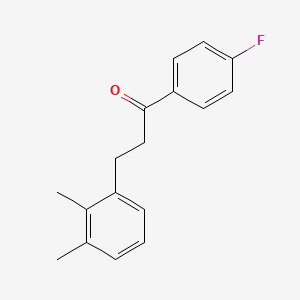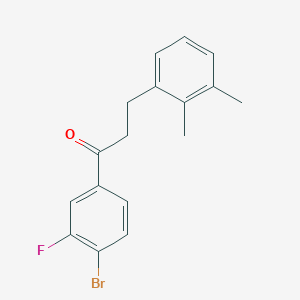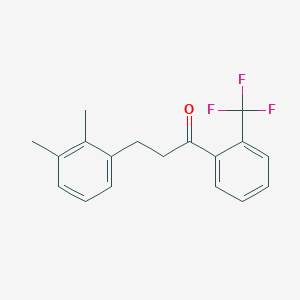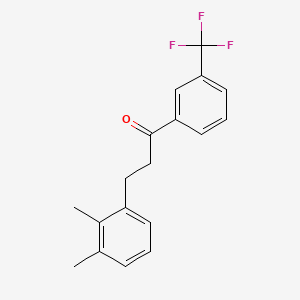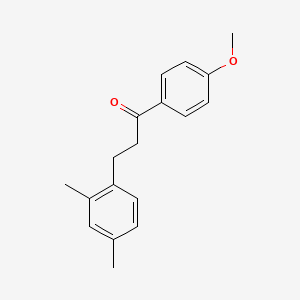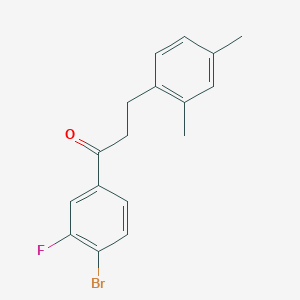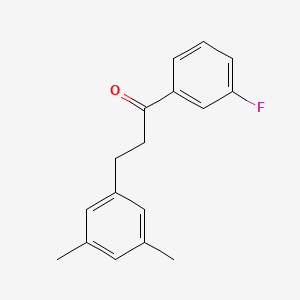
3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electroactive Polymers
3,5-Dimethylphenyl groups have been used in the synthesis of electroactive polymers. For instance, 3,5-Dimethylthiophenol, which shares structural similarities with 3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone, has been electro-oxidatively polymerized to form poly(2,6-dimethylphenylene sulphide). This polymer demonstrates semi-conductivity and electrochemical responsiveness, with potential applications in electronic devices and sensors (Yamamoto et al., 1992).
Crystal Engineering and Solvates
Research has also been conducted on the polymorphs and solvates of compounds containing dimethylphenyl groups, which is relevant to the study of this compound. These studies focus on understanding the self-assembly and structural transformations of such compounds, which can be crucial in the development of new materials with specific crystallographic properties (Nath & Baruah, 2013).
Anion Exchange Membranes
In the field of energy, 3,5-dimethylphenyl groups have been utilized in the development of poly(arylene ether sulfone) anion exchange membranes. These membranes, which incorporate 3,5-dimethylphenyl groups, exhibit high hydroxide conductivity and alkaline stability, making them suitable for applications in fuel cells and other energy conversion devices (Shi et al., 2017).
Gas Permeability in Polymers
Studies on methylphenylated and fluoromethylphenylated poly(aryl ethers) have revealed that dimethylphenyl groups can significantly influence gas permeability and permselectivity. This is particularly relevant for oxygen/nitrogen separation, suggesting potential applications in gas separation technologies (Liu et al., 2005).
Low Temperature Flexibility in Polyurethanes
In polymer engineering, the addition of 3,5-dimethylphenyl groups to polyurethane copolymers has been shown to enhance low temperature flexibility. This property is significant for materials required to maintain flexibility and strength in extremely cold environments (Chung et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-8-13(2)10-14(9-12)6-7-17(19)15-4-3-5-16(18)11-15/h3-5,8-11H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPQSXINGIFLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644894 |
Source


|
| Record name | 3-(3,5-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-58-0 |
Source


|
| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

